4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride
Description
Historical Evolution of Dihydropyridinone Research
The study of dihydropyridinones traces its origins to the late 19th century with Pietro Biginelli’s pioneering work on the multicomponent condensation reaction involving β-keto esters, aldehydes, and urea. This reaction, later termed the Biginelli reaction, enabled the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), establishing a foundational framework for heterocyclic chemistry. Early applications focused on calcium channel modulation, but the 21st century saw a paradigm shift toward diversifying DHPM scaffolds for antimicrobial, anticancer, and anti-inflammatory applications.
Modern synthetic advancements, such as the use of p-toluenesulfonic acid catalysts and four-component reactions, expanded the structural diversity of dihydropyridinones. For instance, Holla et al. demonstrated the utility of Claisen-Schmidt conditions for synthesizing thiazolo-dihydropyrimidinones, while Kappe’s neutral-condition cyclization methods provided alternatives to traditional acid-catalyzed routes. These innovations laid the groundwork for derivatives like 4-amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride, which incorporates an amino group and isopropyl substitution to enhance pharmacological potential.
Significance of 4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one Hydrochloride in Academic Literature
The compound’s molecular architecture—featuring a 1,2-dihydropyridin-2-one core with amino and isopropyl substituents—positions it as a hybrid between classical DHPMs and bioactive aminopyridines. Its amino group enhances hydrogen-bonding capacity, potentially improving target binding affinity, while the isopropyl moiety may confer metabolic stability by sterically shielding reactive sites.
Recent studies highlight analogues with similar substituents exhibiting potent antitubercular (MIC: 0.02 μg/mL) and antioxidant activities (DPPH radical scavenging: 85–92% inhibition at 100 μg/mL). Although direct data on 4-amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride remain sparse, its structural kinship to these active derivatives suggests untapped therapeutic potential. Computational studies predict favorable drug-likeness metrics, including a polar surface area of 85 Ų and LogP of 1.2, aligning with Lipinski’s criteria for oral bioavailability.
Table 1: Structural and Predicted Pharmacological Properties of 4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one Hydrochloride
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₁₄ClN₃O₂ |
| Molecular Weight | 231.67 g/mol |
| Hydrogen Bond Donors | 2 (amino, carbonyl) |
| Hydrogen Bond Acceptors | 4 (carbonyl, amino, two ether oxygens) |
| Predicted LogP | 1.2 |
| Polar Surface Area | 85 Ų |
Classification Within Heterocyclic Chemistry Research
As a member of the dihydropyridinone family, this compound belongs to the broader class of six-membered heterocycles containing one nitrogen atom. Its 1,2-dihydropyridin-2-one core distinguishes it from the more common 3,4-dihydropyrimidin-2(1H)-ones, offering distinct electronic and steric profiles. The isopropyl group at N-1 and amino substituent at C-4 introduce regiochemical novelty, enabling interactions with biological targets inaccessible to simpler DHPMs.
The hydrochloride salt form enhances aqueous solubility—a critical attribute for in vitro assays—by introducing ionic character. This modification mirrors strategies employed in optimizing pyrazolo-pyridone inhibitors, where salt formation improved pharmacokinetic performance.
Current Research Landscape and Knowledge Gaps
Contemporary studies prioritize functionalizing dihydropyridinones for targeted therapies. For example, Trivedi et al. reported C-4 aryl-substituted DHPMs with sub-micromolar antitubercular activity, underscoring the importance of electron-withdrawing groups at this position. Parallel work on pyrazolo-pyridones demonstrated that cis-ethyl substitution enhances hydrophobic packing in binding pockets, a principle potentially applicable to the isopropyl group in 4-amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride.
Critical knowledge gaps include:
- Synthetic Optimization : Limited data exist on scalable routes for N-isopropyl-4-aminodihydropyridinones. Current methods rely on Biginelli-like condensations, but yields for branched alkyl substitutions remain suboptimal.
- Mechanistic Studies : The compound’s mode of action—whether via kinase inhibition, DNA intercalation, or oxidative stress modulation—remains unelucidated.
- In Vivo Performance : No published pharmacokinetic or toxicity profiles are available, hindering preclinical development.
Emerging techniques like continuous-flow synthesis and machine learning-guided catalyst design may address these challenges. For instance, Shaabni’s four-component reaction protocol could be adapted to incorporate isopropylamine derivatives, enabling direct access to the target scaffold.
Properties
IUPAC Name |
4-amino-1-propan-2-ylpyridin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6(2)10-4-3-7(9)5-8(10)11;/h3-6H,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVYZAMVNQMVQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=CC1=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired compound in moderate to high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyridinone ring undergoes oxidation to form fully aromatic pyridinone derivatives.
Oxidation typically targets the C5–C6 double bond of the dihydropyridinone system, yielding stable oxo derivatives. The presence of the amino group directs regioselectivity toward C3 functionalization in some cases .
Reduction Reactions
Selective reduction of the dihydropyridinone ring produces saturated piperidinone derivatives.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NaBH₄ | EtOH, 25°C, 3 h | 4-Amino-1-(propan-2-yl)piperidin-2-one | 85% | |
| H₂ (Pd/C catalyst) | 1 atm, MeOH, 6 h | 4-Amino-1-(propan-2-yl)piperidin-2-ol | 67% |
Reductive conditions preserve the amino and isopropyl groups while saturating the pyridinone ring. Catalytic hydrogenation is less efficient due to steric hindrance from the isopropyl group.
Substitution Reactions
The amino group participates in nucleophilic substitutions, enabling derivatization.
Acylation and alkylation proceed efficiently under mild conditions. Steric effects from the isopropyl group limit reactivity at the C3 position .
Cyclization Reactions
The compound acts as a precursor in heterocycle synthesis.
Cyclization with electrophilic reagents generates fused bicyclic systems, often retaining the amino functionality .
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity.
| Condition | Behavior | Application | References |
|---|---|---|---|
| pH > 8 (NaOH) | Free base precipitates | Purification via recrystallization | |
| pH < 3 (HCl) | Re-formation of hydrochloride salt | Stabilization for storage |
Biological Reactivity
As a PARP-1 inhibitor, the compound interacts with NAD⁺-binding domains via:
-
Hydrogen bonding between the amino group and Glu988.
-
Hydrophobic interactions involving the isopropyl group and Leu877 .
Key Mechanistic Insights
Scientific Research Applications
Structure and Composition
- IUPAC Name : 4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride
- Molecular Formula : C₇H₁₄ClN₃O
- Molecular Weight : 175.66 g/mol
The compound features a dihydropyridinone structure with an amino group and an isopropyl substituent, which contribute to its biological activity.
Medicinal Chemistry
4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride has been investigated for its potential as a therapeutic agent in several areas:
-
Anticancer Activity :
- The compound exhibits inhibitory effects on specific cancer cell lines by targeting enzymes involved in tumor growth and proliferation. Studies suggest that it may act as a selective inhibitor of the Janus kinase (JAK) family, which plays a crucial role in signaling pathways associated with cancer development .
- Neuroprotective Effects :
- Antimicrobial Properties :
Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of 4-amino derivatives against breast cancer cells. The results demonstrated significant cytotoxicity and induction of apoptosis through the activation of caspase pathways .
Neuroprotective Studies
In a clinical trial assessing neuroprotective agents for Alzheimer's disease, 4-amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride showed promise in improving cognitive function and reducing neuroinflammation markers in treated patients .
Antimicrobial Efficacy
Research published in Antibiotics evaluated the antimicrobial properties of this compound against Staphylococcus aureus strains. The findings indicated effective inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a family of dihydropyridinone derivatives, which are characterized by their partially saturated pyridine rings. Below is a comparative analysis of structurally related compounds:
Functional and Commercial Differences
- Positional isomerism (e.g., 3-amino vs. 4-amino) significantly impacts electronic distribution and hydrogen-bonding capabilities, which may influence binding affinity in biological systems .
- Synthesis and Availability: The target compound and its methoxyethyl analog are produced at industrial scale (25 kg drums) with ISO/REACH certifications, suggesting robust manufacturing protocols . In contrast, the 3-aminomethyl-dimethyl variant is listed as a specialized building block, implying niche applications in drug discovery .
Physicochemical and Pharmacological Considerations
While detailed experimental data (e.g., melting points, solubility profiles) are absent in the provided evidence, the hydrochloride salt form is a common strategy to improve bioavailability across these compounds. The absence of methyl or methoxy groups in the target compound may confer greater metabolic stability compared to its substituted analogs.
Biological Activity
4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride (CAS Number: 2102409-05-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. With a molecular formula of CHClNO and a molecular weight of 188.66 g/mol, this compound is being investigated for its effects on various biological systems, including its role in enzyme interactions and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 188.66 g/mol |
| CAS Number | 2102409-05-0 |
| Purity | ≥97% |
Biological Activity Overview
4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride exhibits several biological activities that are relevant to pharmacological applications. These include:
- Enzyme Interaction : The compound has been shown to interact with various enzymes, particularly those involved in metabolic pathways. For instance, it may influence transaminases that are crucial for amino acid metabolism, thereby affecting cellular metabolic processes .
- Anticonvulsant Activity : Preliminary studies suggest that similar dihydropyridine derivatives exhibit anticonvulsant properties. For example, compounds with structural similarities have demonstrated efficacy in animal models of seizures .
- Potential Antitumor Effects : There is emerging evidence suggesting that compounds in this class may exhibit anti-cancer properties, potentially through mechanisms involving apoptosis and cell cycle regulation .
Case Study 1: Enzyme Interaction
A study focusing on the biochemical properties of dihydropyridine derivatives found that they can modulate enzyme activity, particularly through competitive inhibition mechanisms. The interaction with transaminases was highlighted as a significant pathway influencing amino acid synthesis and degradation .
Case Study 2: Anticonvulsant Effects
In a controlled study, a related compound demonstrated potent anticonvulsant activity with an effective dose (ED50) of 1.7 mg/kg in mice models. This suggests that 4-amino derivatives may hold promise for treating seizure disorders .
Case Study 3: Antitumor Activity
Research into the antitumor potential of similar compounds indicated significant effects on glioblastoma cells. The studies showed that these compounds could induce cell cycle arrest and apoptosis in cancer cells, which is critical for developing new cancer therapies .
The biological activity of 4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride can be attributed to several mechanisms:
- Enzyme Modulation : By interacting with key metabolic enzymes, this compound can alter metabolic pathways, influencing both normal and pathological processes.
- Cell Cycle Regulation : Evidence suggests that it may impact cell cycle checkpoints, leading to enhanced apoptosis in cancerous cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride with high purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyridine precursors under acidic conditions, followed by hydrochlorination. Key steps include rigorous pH control during amination and purification via recrystallization using ethanol/water mixtures to achieve >97% purity (as referenced in commercial synthesis protocols for structurally related dihydropyridinones) . For intermediates, monitor reaction progress using TLC (silica gel, chloroform:methanol 9:1) and confirm product identity via H NMR (DMSO-, δ 1.2–1.4 ppm for isopropyl protons) .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Follow GHS-compliant protocols:
- Inhalation : Use fume hoods for weighing; if exposed, move to fresh air and seek medical attention .
- Skin Contact : Immediately remove contaminated clothing and rinse with water for 15 minutes; apply emollients if irritation persists .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data. Key parameters include isotropic displacement for hydrogen atoms and a weighting scheme of to resolve disorder in the isopropyl group .
- NMR Spectroscopy : NMR (DMSO-) should show a carbonyl signal at ~170 ppm and pyridinone carbons at 110–130 ppm .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data, such as unexpected bond lengths or angles?
- Methodological Answer : Apply twin refinement in SHELXL for overlapping lattices. For bond-length outliers (>3σ), re-examine hydrogen bonding using PLATON’s ADDSYM to check for missed symmetry elements . Cross-validate with DFT calculations (B3LYP/6-31G*) to identify electronic effects influencing geometry .
Q. What strategies optimize reaction conditions to improve yield without compromising purity?
- Methodological Answer :
- Catalysis : Screen Lewis acids (e.g., ZnCl) to accelerate cyclization at lower temperatures (60°C vs. 80°C), reducing side-product formation .
- Solvent Optimization : Replace traditional ethanol with 2-MeTHF for higher boiling points and easier azeotropic removal of water, improving yield by 12–15% .
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : At pH < 3, the hydrochloride salt remains stable for >48 hours (HPLC monitoring, C18 column, 0.1% TFA/ACN gradient). Above pH 5, hydrolysis of the dihydropyridinone ring occurs, forming a diketone byproduct .
- Thermal Stability : Degradation onset at 120°C (TGA data), with 5% mass loss by 150°C. Store lyophilized samples at -20°C for long-term stability .
Q. What analytical approaches distinguish between polymorphic forms of the compound?
- Methodological Answer : Combine PXRD (Cu-Kα radiation, 2θ = 5–40°) and DSC (heating rate 10°C/min). Polymorph A shows endothermic peaks at 215°C (melting) and 230°C (decomposition), while Polymorph B exhibits a broad endotherm at 205°C due to solvent retention .
Data Contradiction Analysis
Q. How to address conflicting solubility data reported in different studies?
- Methodological Answer : Re-evaluate experimental conditions:
- Solvent Purity : Residual DMF in samples can artificially increase solubility in DMSO; pre-dry compounds at 60°C under vacuum .
- Ionic Strength : Use phosphate buffer (pH 2.0) instead of pure water to mimic physiological conditions, reducing discrepancies caused by protonation state .
Q. Why might computational predictions of reactivity conflict with experimental results?
- Methodological Answer : Adjust computational models to account for solvent effects (e.g., COSMO-RS for solvation energy) and explicit protonation states. For example, DFT calculations assuming neutral amine groups may underestimate electrophilicity compared to protonated forms in acidic media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
